

Solubility of 2,4-Dinitrobenzaldehyde in common organic solvents.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dinitrobenzaldehyde

Cat. No.: B114715

[Get Quote](#)

Solubility Profile of 2,4-Dinitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2,4-Dinitrobenzaldehyde** in common organic solvents. Due to a scarcity of published quantitative data, this document summarizes the available qualitative and quantitative information and furnishes a detailed experimental protocol for researchers to determine precise solubility values.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is a critical parameter in various scientific and industrial applications, including chemical synthesis, purification processes like recrystallization, and pharmaceutical formulation development. Factors influencing solubility include the chemical structure of the solute and solvent (polarity), temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Data on the Solubility of 2,4-Dinitrobenzaldehyde

Currently, there is limited publicly available quantitative data on the solubility of **2,4-Dinitrobenzaldehyde** in common organic solvents. The following table summarizes the available information, which is primarily qualitative.

Solvent	Formula	Polarity	Solubility	Temperature e (°C)	Notes
Water	H ₂ O	Polar	2.37 g/L[1]	24.55[1]	Experimental y measured value.[1]
Ethanol	C ₂ H ₅ OH	Polar	Soluble[2][3]	Not Specified	At least 1.96 g/100mL, as this amount was dissolved for a chemical reaction.[4]
Methanol	CH ₃ OH	Polar	Slightly Soluble[2]	Not Specified	
Acetone	C ₃ H ₆ O	Polar Aprotic	Soluble[5]	Not Specified	General solubility for nitrobenzalde hydes.
Ethyl Acetate	C ₄ H ₈ O ₂	Polar Aprotic	Not Specified	Not Specified	
Dichlorometh ane	CH ₂ Cl ₂	Polar Aprotic	Not Specified	Not Specified	
Chloroform	CHCl ₃	Polar Aprotic	Slightly Soluble[2]	Not Specified	
Toluene	C ₇ H ₈	Non-polar	Not Specified	Not Specified	
Benzene	C ₆ H ₆	Non-polar	Soluble[2][3] [6]	Not Specified	
Hexane	C ₆ H ₁₄	Non-polar	Not Specified	Not Specified	
Glacial Acetic Acid	CH ₃ COOH	Polar	Soluble[2][3]	Not Specified	

Ether (Diethyl Ether)	$(C_2H_5)_2O$	Relatively Non-polar	Soluble[2][3]	Not Specified
-----------------------	---------------	----------------------	---------------	---------------

Experimental Protocol: Determination of Solubility via the Gravimetric Method

For researchers requiring precise quantitative solubility data, the gravimetric method is a reliable and straightforward approach. This protocol outlines the steps to determine the solubility of **2,4-Dinitrobenzaldehyde** in a chosen organic solvent.

Objective: To quantitatively determine the solubility of **2,4-Dinitrobenzaldehyde** in a specific organic solvent at a controlled temperature.

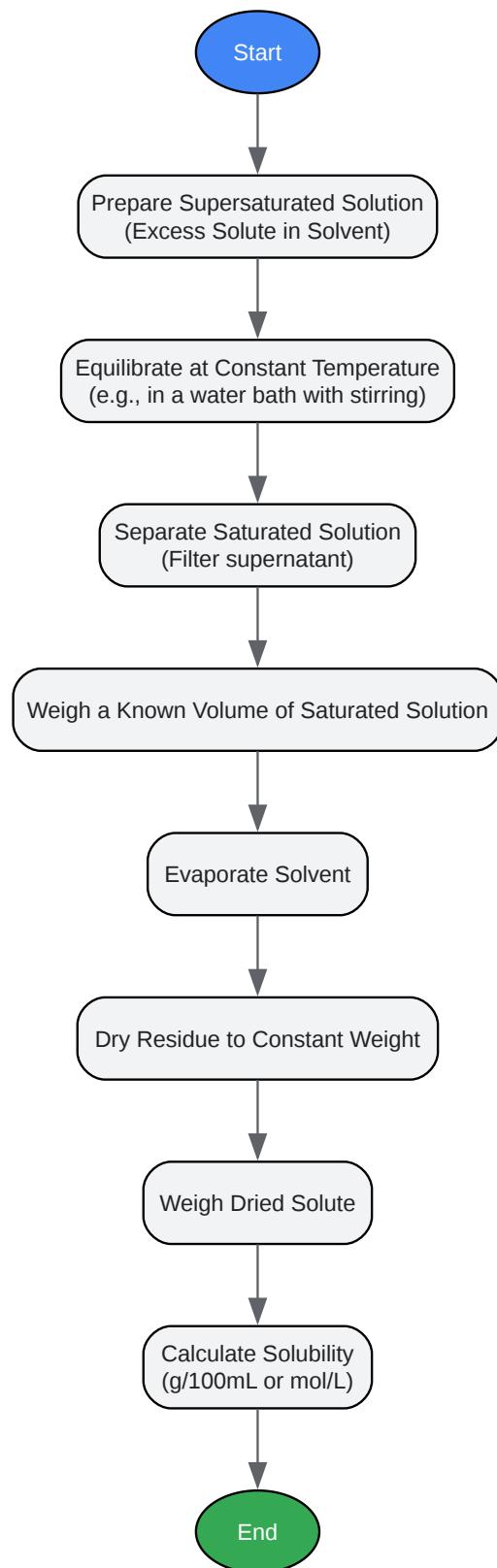
Materials:

- **2,4-Dinitrobenzaldehyde** (solid)
- Selected organic solvent
- Analytical balance (accurate to ± 0.0001 g)
- Thermostatic water bath or heating mantle with temperature control
- Conical flask with a stopper
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., syringe with a filter, or Buchner funnel with filter paper)
- Pre-weighed evaporation dish or watch glass
- Oven

Procedure:

- **Temperature Control:** Set the thermostatic water bath or heating mantle to the desired temperature. Allow it to equilibrate.

- Preparation of a Saturated Solution:
 - Place a known volume of the selected organic solvent into the conical flask.
 - Add an excess amount of **2,4-Dinitrobenzaldehyde** to the solvent. An excess is necessary to ensure that a saturated solution is formed, which will be indicated by the presence of undissolved solid.
 - Place the flask in the temperature-controlled bath and stir the mixture vigorously using the magnetic stirrer for a sufficient amount of time to reach equilibrium. The time required to reach equilibrium can vary and may need to be determined empirically (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant).
- Separation of the Saturated Solution:
 - Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to avoid any undissolved particles from being transferred. Alternatively, quickly filter the solution using a pre-warmed or pre-cooled filtration apparatus. It is crucial to maintain the temperature of the solution during this step to prevent any change in solubility.
- Gravimetric Analysis:
 - Transfer the known volume of the filtered saturated solution into the pre-weighed evaporation dish.
 - Record the total weight of the dish and the solution.
 - Carefully evaporate the solvent in a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of **2,4-Dinitrobenzaldehyde** can be used.


- Once the solvent has completely evaporated, place the dish in an oven at a temperature sufficient to remove any residual solvent without causing the **2,4-Dinitrobenzaldehyde** to sublime or decompose.
- Cool the dish in a desiccator to room temperature and weigh it.
- Repeat the drying and weighing process until a constant weight is achieved.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **2,4-Dinitrobenzaldehyde** by subtracting the initial weight of the empty dish from the final constant weight of the dish with the dried solute.
 - The solubility can then be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Safety Precautions:

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **2,4-Dinitrobenzaldehyde** and the chosen solvent before starting the experiment.

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

[Click to download full resolution via product page](#)

Gravimetric method for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,4-Dinitrobenzaldehyde | 528-75-6 [m.chemicalbook.com]
- 3. 2,4-Dinitrobenzaldehyde | 528-75-6 [amp.chemicalbook.com]
- 4. 2,4-Dinitrobenzaldehyde hydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Solubility of 2,4-Dinitrobenzaldehyde in common organic solvents.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114715#solubility-of-2-4-dinitrobenzaldehyde-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com